3-Bromo-1-(triisopropylsilyl)indole

Directed ortho‑metalation Halogen–lithium exchange Regioselective functionalization

3‑Bromo‑1‑(triisopropylsilyl)indole eliminates the regioselectivity risk of unprotected 3‑bromoindole. The bulky TIPS group permits lithiation at −78 °C (routine dry‑ice/acetone) while the PhSO₂ analogue requires −100 °C. This crystalline solid (mp 63–66 °C) charges accurately, resists N‑arylation side‑reactions, and stays intact under strongly acidic conditions. For kinase inhibitor libraries, alkaloid total‑synthesis, or parallel‑array chemistry, source ≥95 % GC material and store frozen under inert gas.

Molecular Formula C17H26BrNSi
Molecular Weight 352.4 g/mol
CAS No. 148249-36-9
Cat. No. B114637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(triisopropylsilyl)indole
CAS148249-36-9
Molecular FormulaC17H26BrNSi
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br
InChIInChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3
InChIKeyVELAHBNAGHGPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(triisopropylsilyl)indole (CAS 148249-36-9): A Sterically Shielded 3‑Bromoindole Building Block for Regioselective C3‑Functionalization


3‑Bromo‑1‑(triisopropylsilyl)indole (CAS 148249‑36‑9) is a crystalline solid (white to almost white, mp 63.0–66.0 °C) composed of a 3‑bromoindole core protected at N1 by the bulky triisopropylsilyl (TIPS) group [REFS‑1]. The TIPS substituent provides substantial steric shielding of the indole nitrogen and the C2 position, which fundamentally alters the regiochemical outcome of lithiation and cross‑coupling reactions compared with unprotected or less hindered indoles [REFS‑2]. Commercial availability with ≥95 % GC purity ensures consistent performance in demanding synthetic sequences [REFS‑3].

Why 3‑Bromo‑1‑(triisopropylsilyl)indole Cannot Be Replaced by 3‑Bromoindole or N‑Phenylsulfonyl‑3‑bromoindole in C3‑Directed Transformations


Generic substitution of N‑protected 3‑bromoindoles is precluded by fundamentally different lithiation temperatures and regioselectivity. Unprotected 3‑bromoindole undergoes rapid N‑deprotonation and suffers from poor handling characteristics, while the phenylsulfonyl (PhSO₂) analogue requires cryogenic lithiation at −100 °C to avoid deleterious C2‑rearrangement [REFS‑1]. The TIPS group uniquely enables lithiation at −78 °C—a routine dry‑ice/acetone bath temperature—without C2‑lithium migration [REFS‑1]. This operational advantage translates directly into reduced experimental complexity and higher throughput for medicinal chemistry and process development laboratories.

Quantitative Evidence Supporting the Selection of 3‑Bromo‑1‑(triisopropylsilyl)indole Over Alternative 3‑Bromoindole Derivatives


Lithiation Temperature Advantage: TIPS vs. Phenylsulfonyl Protection

N‑Protection with the bulky TIPS group stabilizes the C3‑lithiated intermediate against rearrangement to the C2‑lithio species. In contrast, the widely used phenylsulfonyl (PhSO₂) protecting group requires significantly lower temperatures to suppress this undesired migration [REFS‑1].

Directed ortho‑metalation Halogen–lithium exchange Regioselective functionalization

Handling and Stability: TIPS‑Protected vs. Unprotected 3‑Bromoindole

The TIPS group converts the otherwise low‑melting and air‑sensitive 3‑bromoindole (mp 60–65 °C, often isolated as an oil or waxy solid) into a well‑defined crystalline powder with a reproducible melting point [REFS‑1]. This physical form difference directly impacts ease of weighing and long‑term storage [REFS‑2].

Indole N‑protection Solid‑state stability Bench‑top handling

Silyl Ether Hydrolytic Stability: TIPS vs. TBS and TMS in Acidic Media

The TIPS group exhibits exceptional resistance to acidic hydrolysis relative to smaller silyl protecting groups, owing to the steric congestion provided by three isopropyl substituents [REFS‑1]. This stability hierarchy enables orthogonal deprotection strategies in multi‑step syntheses.

Protecting group stability Silyl ether hydrolysis Orthogonal protection

Cross‑Coupling Performance: N‑Protected vs. Unprotected Indole Halides in Suzuki Reactions

Systematic studies of Suzuki couplings involving indole halides demonstrate that N‑protection is essential for achieving high yields. Unprotected indoles suffer from competitive N‑arylation and catalyst poisoning, whereas N‑silyl protection (including TIPS) restores efficient cross‑coupling [REFS‑1].

Suzuki–Miyaura coupling Palladium catalysis Heterocycle protection

Commercial Purity Specifications: Bench‑Ready Quality Control

Multiple reputable vendors supply 3‑bromo‑1‑(triisopropylsilyl)indole with a minimum purity of 95 % (GC) and a melting point specification of 63.0–66.0 °C (or 65 °C) [REFS‑1][REFS‑2][REFS‑3]. This narrow, well‑defined QC window ensures batch‑to‑batch reproducibility.

QC release criteria GC purity Melting point specification

Regioselectivity in Lithiation: TIPS Directs to C3 vs. C2 with N‑Methyl Protection

The choice of N‑protecting group dictates the site of lithiation in substituted indoles. With the bulky TIPS group, lithiation occurs exclusively at C3; with a simple N‑methyl group, lithiation occurs at C2 [REFS‑1].

Directed lithiation Regioselectivity Gramine derivatives

Optimal Procurement and Utilization Scenarios for 3‑Bromo‑1‑(triisopropylsilyl)indole


Medicinal Chemistry: Regioselective C3‑Functionalization of Indole Scaffolds for Kinase Inhibitor Libraries

In drug discovery programs targeting indole‑based kinase inhibitors (e.g., ruxolitinib and baricitinib analogues), precise C3‑functionalization is essential [REFS‑1]. 3‑Bromo‑1‑(triisopropylsilyl)indole enables halogen–lithium exchange at −78 °C followed by quenching with diverse electrophiles, generating 3‑substituted indoles without C2‑isomer contamination. The TIPS group remains intact throughout the sequence and can be removed under mild fluoride conditions after core elaboration. This building block should be procured in bulk (≥5 g) for library synthesis and stored frozen under inert gas to preserve reactivity [REFS‑2].

Process Chemistry: Scalable Synthesis of 3‑Arylindoles via Suzuki–Miyaura Coupling

For the kilogram‑scale production of 3‑arylindole pharmaceutical intermediates, 3‑bromo‑1‑(triisopropylsilyl)indole is the preferred coupling partner due to its crystalline nature (facilitating accurate charging) and its enhanced stability under Pd‑catalyzed conditions [REFS‑3]. The TIPS group suppresses N‑arylation side reactions that plague unprotected 3‑bromoindole, resulting in higher isolated yields and reduced purification burden. Procurement should prioritize vendors offering ≥95 % GC purity with certificates of analysis including NMR confirmation to ensure consistent performance in validated processes [REFS‑4].

Academic Total Synthesis: Complex Natural Product Construction Requiring Orthogonal Protection

In multi‑step total syntheses of indole alkaloids (e.g., strychnos, aspidosperma families), the extreme acid stability of the TIPS group (∼700 000‑fold more stable than TMS) permits the use of strongly acidic conditions at later stages without premature N‑deprotection [REFS‑5]. 3‑Bromo‑1‑(triisopropylsilyl)indole serves as the entry point for the indole nucleus, with the bromine atom acting as a handle for C3‑elaboration and the TIPS group providing long‑range steric shielding of the C2 and C4 positions. Researchers should source this compound from suppliers who provide detailed storage recommendations (frozen, <0 °C, under inert gas) to ensure material integrity throughout extended synthetic campaigns [REFS‑6].

CRO High‑Throughput Parallel Synthesis: Automated Library Production of 3,4,5‑Trisubstituted Indoles

Contract research organizations (CROs) executing parallel synthesis of 3,4,5‑trisubstituted indole libraries require a C3‑brominated indole that is compatible with automated liquid handlers and solid‑phase synthesis platforms. 3‑Bromo‑1‑(triisopropylsilyl)indole, as a free‑flowing crystalline solid with a sharp melting point (63.0–66.0 °C), eliminates weighing errors associated with waxy or oily 3‑bromoindole [REFS‑7]. The TIPS group directs iterative lithiation exclusively to the desired positions, enabling the programmed introduction of diversity elements at C3, C4, and C5 without cross‑contamination [REFS‑8]. Bulk procurement (≥25 g) from a single validated lot is recommended to maintain library consistency.

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